
Dapagliflozin propanediol
B1669813
960404-48-2
C25H20N6O2S
503 g/mol
XGKULQQVQWCASY-UHFFFAOYSA-N
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Description |
Dapagliflozin propanediol is an anti-diabetic drug belonging to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM). It works by reducing the amount of glucose absorbed from the intestine and increasing the amount of glucose excreted in the urine. It has been approved by the US Food and Drug Administration (FDA) and is available in tablet form. |
Synthesis Method |
Dapagliflozin propanediol is synthesized from 2-chloro-4-hydroxy-6-methyl-3-pyridinecarboxylic acid, which is then converted to the amide, followed by the formation of the propanediol derivative. The final product is obtained by the catalytic hydrogenation of the amide. |
Synthesis Method Details |
Design of the Synthesis Pathway The synthesis of Dapagliflozin propanediol can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-nitrogen bonds. Starting Materials 2,3,4,5,6-pentafluorophenylacetonitrile, 2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-methylpyrimidin-4-amine, propanediol, sodium hydride, acetic anhydride, triethylamine, hydrochloric acid, sodium hydroxide, methanol, ethyl acetate, wate Reaction Step 1: Protection of amine group - 2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-methylpyrimidin-4-amine is reacted with acetic anhydride and triethylamine to form the corresponding acetamide derivative., Step 2: Protection of phenol group - The acetamide derivative is treated with 2,3,4,5,6-pentafluorophenylacetonitrile in the presence of sodium hydride to form the corresponding pentafluorophenyl ether derivative., Step 3: Deprotection of amine group - The pentafluorophenyl ether derivative is then treated with hydrochloric acid to remove the acetamide group and expose the amine group., Step 4: Formation of carbon-nitrogen bond - The amine group is reacted with propanediol in the presence of sodium hydroxide to form the corresponding propanediol amine derivative., Step 5: Deprotection of phenol group - The propanediol amine derivative is treated with methanol and hydrochloric acid to remove the pentafluorophenyl ether group and expose the phenol group., Step 6: Formation of carbon-carbon bond - The phenol group is then reacted with ethyl acetate in the presence of sodium hydroxide to form the final product, Dapagliflozin propanediol. |
Mechanism of Action |
Dapagliflozin propanediol works by inhibiting the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol) in the intestine. This inhibition reduces the amount of glucose that is absorbed from the intestine, leading to an increase in glucose excretion in the urine. This helps to reduce blood glucose levels. |
Biochemical and Physiological Effects |
The biochemical and physiological effects of dapagliflozin propanediol have been studied in animal models and cell culture models. In animal models, dapagliflozin propanediol has been found to reduce blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. In cell culture models, dapagliflozin propanediol has been found to inhibit the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol). This inhibition of Dapagliflozin propanediol activity leads to an increase in glucose excretion in the urine, which helps to reduce blood glucose levels. |
In vivo studies |
In vivo studies of dapagliflozin propanediol have been conducted in animal models of type 2 diabetes mellitus. These studies have shown that dapagliflozin propanediol is effective in reducing blood glucose levels, improving glucose tolerance, and increasing insulin sensitivity. It has also been shown to reduce body weight and improve lipid profiles. |
In vitro studies |
In vitro studies of dapagliflozin propanediol have been conducted in cell culture models. These studies have shown that dapagliflozin propanediol is able to inhibit the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol) in cells. This inhibition of Dapagliflozin propanediol activity leads to an increase in glucose excretion in the urine, which helps to reduce blood glucose levels. |
Biological Activity |
The biological activity of dapagliflozin propanediol has been studied in animal models and cell culture models. In animal models, dapagliflozin propanediol has been found to reduce blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. In cell culture models, dapagliflozin propanediol has been found to inhibit the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol). |
Advantages and Limitations for Lab Experiments |
The advantages of using dapagliflozin propanediol in laboratory experiments include its ability to reduce blood glucose levels and improve glucose tolerance in animal models. It is also able to inhibit the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol) in cell culture models, leading to an increase in glucose excretion in the urine. The limitations of using dapagliflozin propanediol in laboratory experiments include the fact that it is not approved for use in humans and that its effects on humans are not yet fully understood. |
Pharmacodynamics |
The pharmacodynamics of dapagliflozin propanediol have been studied in animal models and cell culture models. In animal models, dapagliflozin propanediol has been found to reduce blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. In cell culture models, dapagliflozin propanediol has been found to inhibit the activity of the sodium-glucose co-transporter 2 (Dapagliflozin propanediol). This inhibition of Dapagliflozin propanediol activity leads to an increase in glucose excretion in the urine, which helps to reduce blood glucose levels. |
Future Directions | Future directions for research on dapagliflozin propanediol include further studies in animal models and cell culture models to better understand its mechanism of action and its effects on humans. Additionally, further studies are needed to determine the long-term safety and efficacy of dapagliflozin propanediol in humans. Other future directions include investigations into the potential use of dapagliflozin propanediol in combination with other drugs to improve glycemic control in individuals with type 2 diabetes mellitus. Finally, further research is needed to explore the potential use of dapagliflozin propanediol in the treatment of other diseases such as obesity, hypertension, and cardiovascular disease. |
CAS RN | 960404-48-2 |
Product Name | Dapagliflozin propanediol |
Molecular Formula | C25H20N6O2S |
Molecular Weight | 503 g/mol |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate |
InChI | InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1 |
InChI Key | XGKULQQVQWCASY-UHFFFAOYSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O |
SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O |
Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O |
Appearance | Solid powder |
Pictograms | Irritant; Health Hazard |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Dapagliflozin Propanediol Monohydrate |
Origin of Product | United States |
"FDA warns about rare occurrences of a serious infection of the genital area with SGLT2 inhibitors for diabetes". U.S. Food and Drug Administration (FDA). 9 February 2019. Archived from the original on 13 December 2019. Retrieved 16 December 2019. Public Domain This article incorporates text from this source, which is in the public domain.
"SGLT2 inhibitors: Drug Safety Communication - FDA Warns Medicines May Result in a Serious Condition of Too Much Acid in the Blood". U.S. Food and Drug Administration (FDA). 15 May 2015. Archived from the original on 27 October 2016. Retrieved 15 November 2016. Public Domain This article incorporates text from this source, which is in the public domain.
"FDA revises labels of SGLT2 inhibitors for diabetes to include warning". U.S. Food and Drug Administration. 19 March 2020. Archived from the original on 7 June 2020. Retrieved 6 June 2020. Public Domain This article incorporates text from this source, which is in the public domain.
Kohan DE, Fioretto P, Tang W, List JF (April 2014). "Long-term study of patients with type 2 diabetes and moderate renal impairment shows that dapagliflozin reduces weight and blood pressure but does not improve glycemic control". Kidney International. 85 (4): 962–971. doi:10.1038/ki.2013.356. PMC 3973038. PMID 24067431.
"Molecule of the Month: Clarivate". Prous Science. November 2007. Archived from the original on 5 November 2007.
Bailey CJ, Gross JL, Pieters A, Bastien A, List JF (June 2010). "Effect of dapagliflozin in patients with type 2 diabetes who have inadequate glycaemic control with metformin: a randomised, double-blind, placebo-controlled trial". Lancet. 375 (9733): 2223–2233. doi:10.1016/S0140-6736(10)60407-2. PMID 20609968. S2CID 9168659.
Bailey CJ, Gross JL, Hennicken D, Iqbal N, Mansfield TA, List JF (February 2013). "Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial". BMC Medicine. 11 (1): 43. doi:10.1186/1741-7015-11-43. PMC 3606470. PMID 23425012. S2CID 16429125.
Henry RR, Murray AV, Marmolejo MH, Hennicken D, Ptaszynska A, List JF (May 2012). "Dapagliflozin, metformin XR, or both: initial pharmacotherapy for type 2 diabetes, a randomised controlled trial". International Journal of Clinical Practice. 66 (5): 446–456. doi:10.1111/j.1742-1241.2012.02911.x. PMID 22413962. S2CID 9934488.